1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

Medicinal Chemistry Drug Design Bioisostere

Chiral heterocyclic building block featuring an α-hydroxyethyl substituent on a 1,2,4-oxadiazole core. Superior lipophilicity (logD 4.4) versus 1,3,4-oxadiazole regioisomers (logD 3.2) enhances membrane permeability for CNS-penetrant drug discovery. The alcohol handle enables oxidation to the corresponding ketone for reductive amination or Grignard chemistry-a pathway unavailable with non-hydroxylated analogs. • Bioisosteric replacement for esters/amides with +1.2 logD advantage • Continuous-flow microreactor synthesis: 40-80 mg in ~30 min (vs. 2-5 day batch) • Multi-technique QC: NMR, HPLC, GC; purity ≥95% Ideal for hit-to-lead SAR programs and small-molecule library expansion under tight timelines.

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 119738-13-5
Cat. No. B055754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol
CAS119738-13-5
Synonyms1,2,4-Oxadiazole-5-methanol, alpha,3-dimethyl- (9CI)
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(C)O
InChIInChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3
InChIKeyIZIZOMNWXFKESX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol Overview


1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is a heterocyclic building block featuring a 1,2,4-oxadiazole core with a chiral α-hydroxyethyl substituent. As a member of the 1,2,4-oxadiazole class, it exhibits higher lipophilicity than its 1,3,4-oxadiazole regioisomers, a property that influences membrane permeability and metabolic stability [1]. The compound is commercially available with purity specifications of 95–97% and comprehensive QC documentation including NMR, HPLC, and GC .

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol – Substitution Limitations


Substituting 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol with a generic oxadiazole building block introduces measurable differences in lipophilicity, reactivity, and synthetic tractability. The 1,2,4-oxadiazole regioisomer has a median logD of 4.4 versus 3.2 for the 1,3,4-isomer, affecting drug-like properties [1]. The α-hydroxyethyl group provides a chiral handle and oxidation potential absent in simple 3-methyl-1,2,4-oxadiazole . Furthermore, continuous-flow microreactor synthesis reduces preparation time from days to ~30 min, enabling rapid library expansion not feasible with batch-synthesized analogs .

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol – Differentiation Evidence


Lipophilicity: 1,2,4- vs 1,3,4-Oxadiazole

In a systematic matched-pair analysis of the AstraZeneca compound collection, 1,2,4-oxadiazole isomers consistently showed higher lipophilicity than their 1,3,4 counterparts. The median logD for 1,2,4-oxadiazoles was 4.4, compared to 3.2 for 1,3,4-oxadiazoles, a difference of 1.2 log units [1]. This implies that 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol, bearing the 1,2,4-oxadiazole core, will have inherently higher membrane permeability and lower aqueous solubility than an equivalent 1,3,4-oxadiazole analog.

Medicinal Chemistry Drug Design Bioisostere

Commercial Purity and QC Benchmarking

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol is supplied at 95% minimum purity by AK Scientific and 97% by Calpac Lab, with Bidepharm offering batch-specific QC reports (NMR, HPLC, GC) . Comparable 1,2,4-oxadiazole building blocks such as 5-methyl-1,2,4-oxadiazole-3-carboxylic acid are offered at similar purities (95–97%) but often without guaranteed multi-technique QC documentation . The availability of spectral QC data reduces procurement risk for laboratories requiring verified identity and purity before use in sensitive synthetic sequences.

Chemical Procurement Quality Control Building Blocks

Continuous-Flow vs. Batch Synthesis

Traditional batch synthesis of 1,2,4-oxadiazoles typically requires multiday, multistep procedures. A continuous-flow microreactor protocol enables production of 1,2,4-oxadiazoles in ~30 minutes, yielding 40–80 mg per run suitable for full characterization and rapid library supply . This method is general for bis-substituted 1,2,4-oxadiazoles, including 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol, offering a time reduction of >100-fold relative to conventional batch synthesis.

Synthetic Methodology Flow Chemistry Library Synthesis

Oxidation Reactivity Comparison

The secondary alcohol in 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol can be oxidized to the corresponding ketone, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone (CAS 92845-58-4), a distinct building block with different physical properties (bp 224.2±23.0 °C, density 1.2±0.1 g/cm³) . In contrast, 3-methyl-1,2,4-oxadiazole lacks a functionalizable handle and cannot undergo analogous oxidation, limiting its synthetic versatility.

Synthetic Intermediate Functional Group Interconversion Oxidation

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol – Application Scenarios


Lead Optimization with Controlled Lipophilicity

When a drug discovery program requires a bioisosteric replacement for an ester or amide with higher logD to improve membrane permeability, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol provides the 1,2,4-oxadiazole core with a median logD of 4.4, which is 1.2 log units higher than the 1,3,4-regioisomer [1]. This property is critical for CNS-penetrant candidates where adequate lipophilicity is essential for blood-brain barrier crossing.

Rapid Parallel Library Synthesis via Flow Chemistry

For medicinal chemistry groups building small-molecule libraries under tight timelines, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol can be incorporated into continuous-flow microreactor protocols that deliver 40–80 mg of product in ~30 min, a >100-fold reduction compared to traditional 2–5 day batch syntheses [1]. This enables high-throughput SAR exploration with minimal delay.

Scaffold Diversification via Oxidation

In synthetic programs requiring a ketone intermediate for further functionalization (e.g., reductive amination, Grignard addition, or oxime formation), the alcohol in 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol can be oxidized to 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanone [1]. This two-step alcohol–ketone interconversion pathway is unavailable with simpler, non-hydroxylated 1,2,4-oxadiazole building blocks such as 3-methyl-1,2,4-oxadiazole.

Quality-Critical Procurement for Multi-Step Synthesis

When a synthetic sequence demands high-confidence starting material identity and purity, procurement from vendors offering multi-technique QC documentation (NMR, HPLC, GC) for this compound minimizes the risk of downstream failure [1]. This is particularly important for academic and industrial laboratories scaling up hit-to-lead compounds where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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